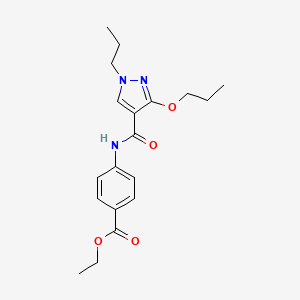![molecular formula C12H9N3O2S3 B2786911 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole CAS No. 868214-55-5](/img/structure/B2786911.png)
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s structure includes a nitro group, which can significantly influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or chloroform and catalysts such as piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of continuous flow reactors is also becoming more common, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole and benzothiazole rings can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with antimicrobial properties.
Sulfathiazole: A sulfa drug with antibacterial activity.
Tiazofurin: An anticancer agent that also contains a thiazole ring.
Uniqueness
What sets 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole apart is its unique combination of thiazole and benzothiazole rings, along with the presence of a nitro group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S3/c1-7-13-8(5-18-7)6-19-12-14-10-4-9(15(16)17)2-3-11(10)20-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCSYBKRRJPORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)



![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)


